Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2270915-06-3
VCID: VC7435129
InChI: InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+;
SMILES: COC(=O)C(=CC1=CC=CC=C1)CN.Cl
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride

CAS No.: 2270915-06-3

Cat. No.: VC7435129

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride - 2270915-06-3

CAS No. 2270915-06-3
Molecular Formula C11H14ClNO2
Molecular Weight 227.69
IUPAC Name methyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate;hydrochloride
Standard InChI InChI=1S/C11H13NO2.ClH/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9;/h2-7H,8,12H2,1H3;1H/b10-7+;
Standard InChI Key GSCRQWWWZQEEML-HCUGZAAXSA-N
SMILES COC(=O)C(=CC1=CC=CC=C1)CN.Cl

Chemical and Structural Properties

Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride belongs to the class of organic compounds known as acrylate esters. Its molecular formula, C₁₁H₁₄ClNO₂, corresponds to a molecular weight of 227.69 g/mol. The (2E) configuration indicates a trans orientation of the aminomethyl and phenyl groups across the double bond of the acrylate backbone, a feature critical to its stereochemical reactivity.

Key Structural Features:

  • Acrylate Core: The α,β-unsaturated ester system enables conjugation and potential participation in Michael addition or polymerization reactions.

  • Aminomethyl Group: A primary amine (-CH₂NH₂) provides a site for hydrogen bonding and derivatization, enhancing biological interaction potential.

  • Phenyl Ring: Introduces hydrophobicity and π-orbital interactions, influencing binding affinity in biological systems.

  • Hydrochloride Salt: Improves crystallinity and solubility in polar solvents compared to the free base form.

Table 1: Fundamental Chemical Properties

PropertyValue/Description
CAS No.2270915-06-3
IUPAC Namemethyl (E)-2-(aminomethyl)-3-phenylprop-2-enoate; hydrochloride
SMILESCOC(=O)C(=CC1=CC=CC=C1)CN.Cl
InChI KeyGSCRQWWWZQEEML-HCUGZAAXSA-N
SolubilityNot fully characterized; soluble in polar aprotic solvents (DMF, DMSO)

Synthesis and Manufacturing

The synthesis of Methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride involves multi-step organic reactions optimized for yield and purity. While detailed protocols remain proprietary, general methodologies can be inferred from analogous acrylate syntheses .

Reaction Pathway and Conditions

  • Acrylate Ester Formation:

    • Starting materials likely include a β-keto ester precursor, which undergoes condensation with formaldehyde or a formaldehyde equivalent to introduce the aminomethyl group.

    • Temperature control (0–25°C) and pH adjustments (acidic conditions) are critical to favor the (E)-isomer.

  • Hydrochloride Salt Formation:

    • The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by recrystallization to isolate the hydrochloride salt.

Table 2: Optimized Synthesis Parameters

StepReagents/ConditionsPurpose
CondensationFormaldehyde, β-keto ester, acidic catalystIntroduce aminomethyl group
Isomerization ControlLow-temperature stirring (0–5°C)Stabilize (E)-configuration
Salt FormationHCl gas in ethanol, 25°C, 12 hEnhance solubility and stability

Analytical Characterization

Structural validation and purity assessment rely on advanced spectroscopic and chromatographic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Signals at δ 3.7–3.9 ppm (methoxy group), δ 6.3–7.8 ppm (phenyl protons), and δ 4.1–4.3 ppm (aminomethyl -CH₂-) confirm the expected groups.

  • ¹³C NMR: Peaks corresponding to the carbonyl (δ 165–170 ppm) and olefinic carbons (δ 120–140 ppm) verify the acrylate backbone.

Mass Spectrometry (MS)

  • ESI-MS: Molecular ion peak at m/z 227.69 [M+H]⁺ aligns with the molecular formula.

  • High-Resolution MS: Confirms absence of isotopic impurities (Cl pattern at m/z 227.69/229.69 with 3:1 intensity ratio).

High-Performance Liquid Chromatography (HPLC)

  • Purity ≥95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Future Research Directions

  • Pharmacological Profiling: In vitro toxicity screens and target identification studies to validate therapeutic potential.

  • Solubility Optimization: Co-crystallization or prodrug strategies to improve bioavailability.

  • Polymer Chemistry: Investigation of copolymerization kinetics with vinyl monomers for advanced materials.

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